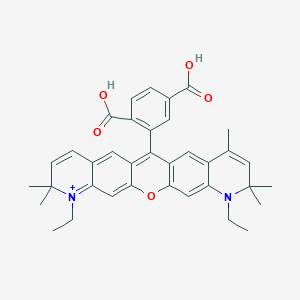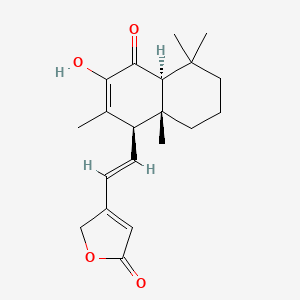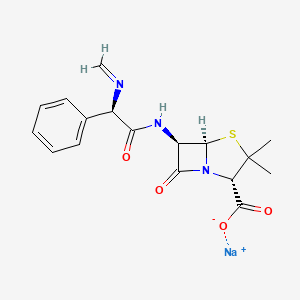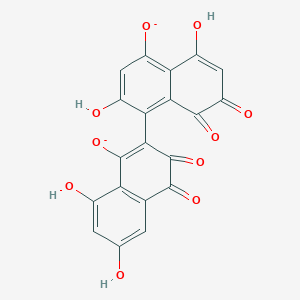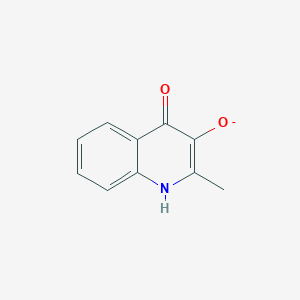
Triprolidine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triprolidine(1+) is an ammonium ion resulting from the protonation of the pyrrolidine nitrogen of tripoloidine. It is the major species at pH 7.3. It has a role as a H1-receptor antagonist. It is a conjugate acid of a triprolidine.
Aplicaciones Científicas De Investigación
Binding Mechanism with Human Serum Albumin
- Triprolidine hydrochloride's binding mechanism with human serum albumin (HSA) has been studied using various techniques like fluorescence spectroscopy and molecular docking. These studies suggest alterations in the conformation of HSA in the presence of triprolidine, which has implications in understanding drug-protein interactions (Yasmeen & Riyazuddeen, 2017).
Transdermal Delivery Systems
- Research on the transdermal delivery of triprolidine using TPX matrix and EVA copolymer demonstrates its potential in enhancing drug delivery through the skin. This includes studies on the skin permeation of triprolidine and its impact on antihistamine effects (Shin & Choi, 2005), (Shin et al., 2002).
Antibacterial Activity and R-Plasmid Elimination
- Triprolidine has been shown to have antibacterial activity, producing mutants that develop cross-resistance to several other antibiotics. Studies on the elimination of R-plasmids in bacteria by triprolidine highlight its potential use in addressing antibiotic resistance (Roy et al., 2000).
Light Protection and Dermatological Applications
- The light-protecting properties of triprolidine have been investigated for their potential in dermatology, particularly in treating light-induced skin conditions and actinic dermatoses (Osmundsen & Brodthagen, 1965), (Loewenthal, 1965).
Synthesis Methods
- Innovative methods for the synthesis of triprolidine have been developed, providing safer and more efficient production processes. This research is significant for the pharmaceutical industry, optimizing the production of this widely used antihistamine (Rao et al., 2009).
Neurological and Psychological Effects
- Studies exploring the effects of triprolidine on the central nervous system reveal insights into its impact on performance, coordination, and visual function, which are relevant for understanding its side effects and potential therapeutic uses (Bye et al., 1977), (Borland & Nicholson, 1984).
Propiedades
Fórmula molecular |
C19H23N2+ |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+ |
Clave InChI |
CBEQULMOCCWAQT-WOJGMQOQSA-O |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1264885.png)
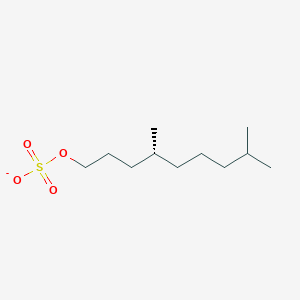
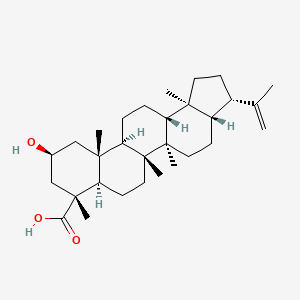

![(2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1264892.png)

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)


